



In Silico Modeling of 4-Amino-N-methylbenzenesulfonamide Interactions: A Technical Guide

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Compound of Interest		
Compound Name:	4-Amino-N- methylbenzeneethanesulfonamide	
Cat. No.:	B113387	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request specified "**4-Amino-N-methylbenzeneethanesulfonamide**". However, publicly available data for this exact compound is scarce. This guide will focus on the closely related and well-documented compound, 4-Amino-N-methylbenzenemethanesulfonamide, as a representative molecule for in silico modeling of this class of sulfonamides. The principles and methodologies described herein are broadly applicable to related sulfonamide derivatives.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] 4-Amino-N-methylbenzenemethanesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceuticals, such as the migraine medication Sumatriptan.[3] Understanding the interactions of this and related compounds with biological targets at a molecular level is paramount for rational drug design and lead optimization. In silico modeling provides a powerful and cost-effective approach to investigate these interactions, predict compound activity, and assess pharmacokinetic properties.[4]



This technical guide provides an in-depth overview of the core in silico methodologies for modeling the interactions of 4-Amino-N-methylbenzenemethanesulfonamide, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Data Presentation: In Silico Interaction Analysis

Quantitative data from in silico studies are essential for comparing and prioritizing potential drug candidates. The table below presents a hypothetical summary of results from a molecular docking study of 4-Amino-N-methylbenzenemethanesulfonamide and its analogs against a common sulfonamide target, Dihydropteroate Synthase (DHPS).

Compound	Target Protein	Docking Score (kcal/mol)	Predicted Inhibition Constant (Ki) (µM)	Key Interacting Residues
4-Amino-N- methylbenzenem ethanesulfonami de	DHPS (E. coli)	-8.5	0.52	Arg63, Ser219, Arg220
Analog A (N- ethyl)	DHPS (E. coli)	-8.2	0.75	Arg63, Phe190, Ser219
Analog B (3- chloro)	DHPS (E. coli)	-9.1	0.21	Arg63, Ser219, Arg220, Pro232
Sulfanilamide (Control)	DHPS (E. coli)	-7.9	1.20	Arg63, Ser219, Arg220

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico experiments. The following sections outline the standard protocols for molecular docking, molecular dynamics simulations, and ADMET prediction.

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Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[5]

• Protein Preparation:

- The 3D structure of the target protein (e.g., Dihydropteroate Synthase, PDB ID: 1AJ0) is obtained from the Protein Data Bank.
- Water molecules and co-crystalized ligands are removed.
- Hydrogen atoms are added to the protein structure.
- The protein structure is energy minimized using a suitable force field (e.g., CHARMM36).

Ligand Preparation:

- The 2D structure of 4-Amino-N-methylbenzenemethanesulfonamide is drawn using a chemical drawing tool and converted to a 3D structure.
- The ligand's geometry is optimized, and partial charges are assigned using a force field like MMFF94.[6]

· Docking Simulation:

- A docking software (e.g., AutoDock, MOE, or ArgusLab) is used to perform the simulation.
 [4][6][7]
- The binding site on the receptor is defined, typically based on the position of a known inhibitor or through pocket detection algorithms.
- The docking algorithm explores various conformations and orientations of the ligand within the binding site.

· Analysis of Results:

 The resulting poses are ranked based on a scoring function that estimates the binding free energy.

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 The pose with the best score is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's active site residues.[5]

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.[8][9][10]

System Preparation:

- The best-ranked docked pose of the protein-ligand complex is used as the starting structure.
- The complex is placed in a periodic box of a specific shape (e.g., cubic or dodecahedron).
- The box is solvated with an explicit water model (e.g., TIP3P).
- Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

Energy Minimization:

 The entire system (protein, ligand, water, and ions) is energy minimized to remove steric clashes and bad contacts.

· Equilibration:

- The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
- The system is then equilibrated at the desired pressure (e.g., 1 atm) and temperature (NPT ensemble) to ensure the correct density. Position restraints on the protein and ligand are often applied and gradually released during equilibration.

Production MD:

 The production simulation is run for a significant period (e.g., 100 ns or more) without restraints.



- The trajectory of the atoms is saved at regular intervals.
- Trajectory Analysis:
 - The stability of the protein-ligand complex is assessed by calculating the root-meansquare deviation (RMSD).
 - The flexibility of the protein is analyzed using the root-mean-square fluctuation (RMSF).
 - The persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein is monitored throughout the simulation.

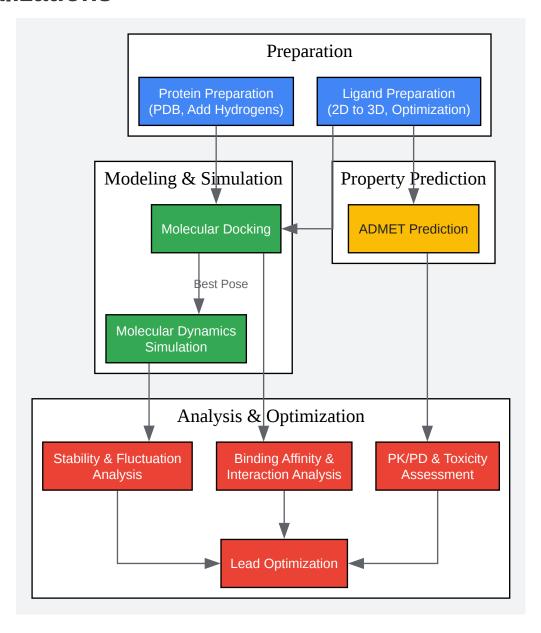
ADMET prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a compound.[11][12][13][14]

- Input Preparation:
 - The chemical structure of 4-Amino-N-methylbenzenemethanesulfonamide is provided as a SMILES string or in a 2D/3D file format.
- Property Calculation:
 - A variety of computational tools and web servers (e.g., ADMETlab, pkCSM, or SwissADME) are used to predict ADMET properties.[14]
 - These tools employ various models, including quantitative structure-activity relationship (QSAR) models, to make predictions.[15]
- Predicted Properties:
 - Absorption: Caco-2 permeability, human intestinal absorption, P-glycoprotein substrate/inhibitor.
 - Distribution: Blood-brain barrier penetration, plasma protein binding.
 - Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
 - Excretion: Renal organic cation transporter substrate.



- Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
- Analysis:
 - The predicted properties are analyzed to assess the "drug-likeness" of the compound and to identify potential liabilities that may need to be addressed through chemical modification.

Visualizations



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Caption: Workflow for in silico modeling of ligand-protein interactions.



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Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.[1][16]

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